molecular formula C14H22N2 B2408825 1-(4-Cyclohexylphenyl)ethylhydrazine CAS No. 1368615-36-4

1-(4-Cyclohexylphenyl)ethylhydrazine

Cat. No.: B2408825
CAS No.: 1368615-36-4
M. Wt: 218.344
InChI Key: LMRIPKVLBFOLNH-UHFFFAOYSA-N
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Description

1-(4-Cyclohexylphenyl)ethylhydrazine is an organic compound with the molecular formula C14H22N2 It is characterized by the presence of a cyclohexyl group attached to a phenyl ring, which is further connected to an ethylhydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Cyclohexylphenyl)ethylhydrazine typically involves the reaction of 4-cyclohexylbenzaldehyde with ethylhydrazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Cyclohexylphenyl)ethylhydrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexylbenzaldehyde, while reduction may produce cyclohexylphenylethylamine.

Scientific Research Applications

1-(4-Cyclohexylphenyl)ethylhydrazine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound may be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Cyclohexylphenyl)ethylhydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine moiety can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the compound may interact with cellular pathways involved in signal transduction, affecting various biological processes.

Comparison with Similar Compounds

    1-(4-Cyclohexylphenyl)hydrazine: Lacks the ethyl group, leading to different reactivity and applications.

    1-(4-Cyclohexylphenyl)ethylamine: Contains an amine group instead of a hydrazine moiety, resulting in different chemical properties.

Uniqueness: 1-(4-Cyclohexylphenyl)ethylhydrazine is unique due to the presence of both cyclohexyl and ethylhydrazine groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its potential use in diverse fields make it a valuable compound for scientific research.

Properties

IUPAC Name

1-(4-cyclohexylphenyl)ethylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-11(16-15)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h7-11,13,16H,2-6,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMRIPKVLBFOLNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C2CCCCC2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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